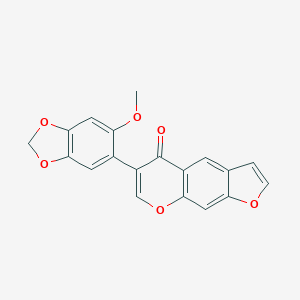
Dehydroneotenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroneotenone, also known as neotenone, dehydro, belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in jicama and pulses. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Antifungal Activity
-
Anticancer Properties
- This compound has shown promise in anticancer research. Its mechanism of action involves inducing apoptosis in cancer cells, which is critical for cancer treatment strategies. The compound's ability to inhibit cell proliferation has been documented in various studies, suggesting its potential as an adjunct therapy in oncology .
- CYP3A4 Inhibition
Agricultural Applications
- Natural Pesticide
- Soil Health Improvement
Data Tables
Case Studies
-
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal properties of this compound demonstrated its effectiveness against various fungal pathogens. The results indicated significant inhibition rates, suggesting its potential as a therapeutic agent in treating fungal infections. -
Case Study 2: Cancer Cell Apoptosis
In vitro studies have shown that this compound induces apoptosis in specific cancer cell lines. The mechanism involves the activation of caspases, which are crucial for programmed cell death, highlighting its potential role in cancer therapy. -
Case Study 3: Eco-Friendly Pest Management
Field trials assessing the insecticidal properties of this compound revealed promising results in controlling pest populations without harming beneficial insects. This aligns with sustainable agricultural practices aimed at reducing chemical pesticide use.
Eigenschaften
CAS-Nummer |
1242-81-5 |
|---|---|
Molekularformel |
C19H12O6 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C19H12O6/c1-21-15-7-18-17(24-9-25-18)5-11(15)13-8-23-16-6-14-10(2-3-22-14)4-12(16)19(13)20/h2-8H,9H2,1H3 |
InChI-Schlüssel |
HTTTWVGBBAOUEM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |
Kanonische SMILES |
COC1=CC2=C(C=C1C3=COC4=C(C3=O)C=C5C=COC5=C4)OCO2 |
melting_point |
240-241°C |
Key on ui other cas no. |
1242-81-5 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















